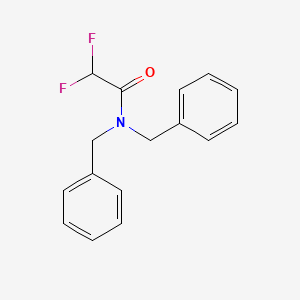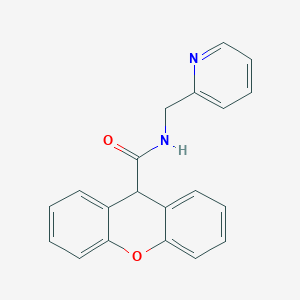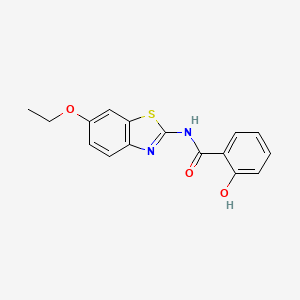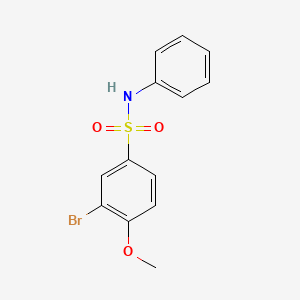
2-(3-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-1,3-oxazol-5(4H)-one is an organic compound that belongs to the oxazole family. It is also known as chalcone oxazole and has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 2-(3-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
2-(3-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-1,3-oxazol-5(4H)-one has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and cellular damage. It has also been reported to inhibit the growth of various microorganisms such as bacteria and fungi. In addition, it has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-1,3-oxazol-5(4H)-one in lab experiments include its ease of synthesis, low cost, and broad range of pharmacological activities. However, the compound has some limitations such as its poor solubility in water, which can limit its use in certain assays. In addition, its potential toxicity and side effects need to be carefully evaluated before its use in in vivo studies.
Direcciones Futuras
There are several future directions for the research on 2-(3-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-1,3-oxazol-5(4H)-one. One potential direction is the development of novel derivatives with improved pharmacological properties. Another direction is the investigation of its potential use as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and microbial infections. Furthermore, the development of new methods for the synthesis of 2-(3-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-1,3-oxazol-5(4H)-one and its derivatives can also be explored to improve the yield and purity of the compound.
Métodos De Síntesis
The synthesis of 2-(3-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-1,3-oxazol-5(4H)-one can be achieved by the condensation of 3-chloroacetophenone, benzaldehyde, and glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a chalcone intermediate, which subsequently undergoes cyclization to form the oxazole ring. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
2-(3-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antimicrobial, antifungal, anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
(4Z)-2-(3-chlorophenyl)-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO2/c19-15-10-5-9-14(12-15)17-20-16(18(21)22-17)11-4-8-13-6-2-1-3-7-13/h1-12H/b8-4+,16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMWYNIERHPCLE-MAHQCVNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)OC(=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(3-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5682283.png)


![N-phenyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5682312.png)
![(3S*,4S*)-4-cyclopropyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5682321.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5682338.png)
![methyl 1-(cyclopropylmethyl)-3-[2-(1,4-diazepan-1-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate hydrochloride](/img/structure/B5682343.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[3-(methylthio)propyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5682358.png)



![3-{[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]carbonyl}-N-cyclohexyl-N-methylpyridin-2-amine](/img/structure/B5682380.png)